4-Methoxy-2-phenoxypyridine-3-carboxamide
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Description
4-Methoxy-2-phenoxypyridine-3-carboxamide is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 . It is not intended for human or veterinary use but is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies . Quantum calculations with the employment of density functional theory can also be used to derive the molecular geometry and assign infrared absorption bands .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (244.25) and molecular formula (C13H12N2O3) . Other properties such as color, density, hardness, and melting and boiling points can be determined through various experimental methods .Scientific Research Applications
Met Kinase Inhibition
The compound 4-Methoxy-2-phenoxypyridine-3-carboxamide and its derivatives have been explored for their potential as Met kinase inhibitors. Met kinase is a critical enzyme involved in various cellular processes, including growth, survival, and migration. In a study by Schroeder et al. (2009), a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. The modification at the pyridine and pyridone positions of the compound led to enhanced enzyme potency and improved aqueous solubility and kinase selectivity, respectively. This research highlights the compound's application in developing selective inhibitors for the Met kinase superfamily, which is significant for cancer therapy (Schroeder et al., 2009).
Novel Heterocyclic Systems
Deady and Devine (2006) investigated the chemical behavior of this compound under various conditions, leading to the formation of novel heterocyclic systems. The study explored the Hofmann rearrangement of the compound, which yielded new pyrrolo[2,3-e]azocinones and [1,2,3]triazolo[1,5-a]pyridines, indicating its utility in synthesizing new heterocycles with potential pharmaceutical applications. This research underscores the compound's versatility in organic synthesis, providing a pathway to diverse heterocyclic structures with potential biological activity (Deady & Devine, 2006).
Antitumor Activity
Liu et al. (2020) synthesized and evaluated a series of this compound derivatives for their in vitro inhibitory activities against c-Met kinase and their cytotoxic activities against various cancer cell lines. The study found that several compounds displayed moderate to good antitumor activities, with the most promising compound showing remarkable cytotoxicity against specific cancer cell lines. This research demonstrates the compound's potential application in developing new antitumor agents targeting c-Met kinase, a critical player in cancer progression (Liu et al., 2020).
Properties
IUPAC Name |
4-methoxy-2-phenoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-10-7-8-15-13(11(10)12(14)16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGKXQYIPYAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.